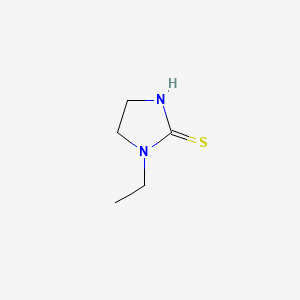
4,6-dinitro-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dinitro-1H-1,3-benzodiazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with nitro groups at the 4 and 6 positions.
作用机制
Target of Action
It is known that benzimidazole derivatives, a class of compounds to which 4,6-dinitro-1h-1,3-benzodiazole belongs, often target enzymes or receptors in cells . For instance, some benzimidazole derivatives target the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (20813) and physical form (powder) suggest that it may have reasonable bioavailability .
Result of Action
Benzimidazole derivatives are known to have a broad spectrum of pharmacological properties, ranging from antibacterial effects to anticonvulsant activity .
准备方法
The synthesis of 4,6-dinitro-1H-1,3-benzodiazole typically involves the nitration of 1H-1,3-benzodiazole. One common method includes the reaction of 1H-1,3-benzodiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition .
Industrial production methods may involve similar nitration processes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the high purity of the final product .
化学反应分析
4,6-Dinitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 4,6-diamino-1H-1,3-benzodiazole, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
科学研究应用
相似化合物的比较
4,6-Dinitro-1H-1,3-benzodiazole can be compared with other nitro-substituted heterocycles, such as:
4,6-Dinitro-1H-1,3-benzoxazole: Similar in structure but contains an oxygen atom in place of one nitrogen atom. It exhibits different reactivity and applications.
4,6-Dinitro-1H-1,3-benzothiazole: Contains a sulfur atom instead of one nitrogen atom, leading to distinct chemical properties and uses.
4,6-Dinitro-1H-1,3-benzimidazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various applications .
属性
CAS 编号 |
32046-80-3 |
|---|---|
分子式 |
C7H4N4O4 |
分子量 |
208.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



